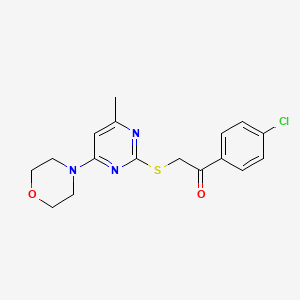

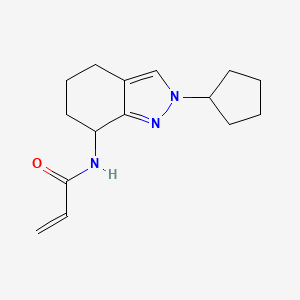

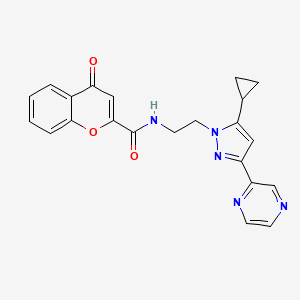

![molecular formula C19H22ClN3OS2 B2479332 (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217227-10-5](/img/structure/B2479332.png)

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses or roles in industrial or biological contexts.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis

This would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, like acidity or basicity, may also be studied.Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs

A compound derived from 2-aminothiazole, which is structurally related to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride, was synthesized and identified using various spectroscopic methods. This compound, along with its analogs, demonstrated anti-inflammatory activity in specific concentration ranges, highlighting its potential in nonsteroidal anti-inflammatory drug development (Lynch et al., 2006).

Generation of Structurally Diverse Libraries

The use of a ketonic Mannich base derived from 2-acetylthiophene, similar to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride, was explored to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This highlights the compound's utility in synthesizing a wide range of chemical structures for potential applications in different fields (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, structurally related to the compound , were synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. The study shows that these compounds can be adsorbed onto surfaces to provide stability and high inhibition efficiencies, indicating their potential application in corrosion protection (Hu et al., 2016).

Synthesis of Substituted Thiazolo Benzimidazole Derivatives

The phosphorylation of a compound structurally similar to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride was explored, leading to various phosphonate and phosphinic diamide derivatives. These reactions and the resulting compounds demonstrate the versatility of such structures in synthetic organic chemistry (Abdou et al., 2016).

Chemical Behavior and Reactions

The behavior of a similar compound, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, was studied, revealing its reactivity with various nitrogen nucleophiles. This study contributes to understanding the chemical behavior and potential applications of such compounds in synthesizing diverse heterocyclic structures (Bondock et al., 2011).

Synthesis of Fused Pyranones and Pyridones

The reactivity of a related compound, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, was explored for synthesizing pyranone, chromene, and pyrido derivatives. These findings highlight the potential of such compounds in creating complex organic structures with potential applications in medicinal chemistry and materials science (Bondock et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The utility of enaminones, structurally related to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride, in synthesizing various novel heterocyclic compounds was demonstrated. These compounds possess significant biological, pharmacological, and therapeutic activities, showcasing the vast potential of these chemical structures in drug discovery and development (Gomha & Abdel‐Aziz, 2012).

Antitumor Activity and Molecular Docking

A related compound was synthesized and its antitumor activity was evaluated, along with molecular docking studies. These findings contribute to the understanding of the potential therapeutic applications of such compounds in cancer treatment (Fahim et al., 2019).

Fluorescence and Biological Activities

Novel derivatives of benzothiazole, structurally similar to the compound , were synthesized and evaluated for their fluorescence and biological activities. The results indicated promising applications in bioimaging and microbiological studies (Azzam et al., 2020).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Appropriate safety precautions and disposal methods would also be considered.

Future Directions

This would involve a discussion of unanswered questions about the compound and suggestions for future research.

properties

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-6-13-22(18(23)11-10-15-7-5-14-24-15)19-20-16-8-3-4-9-17(16)25-19;/h3-5,7-11,14H,6,12-13H2,1-2H3;1H/b11-10+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFUBSXINRCGHA-ASTDGNLGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

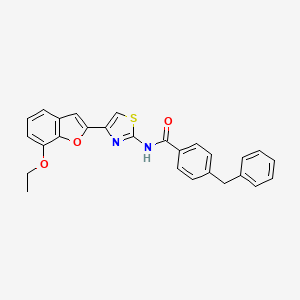

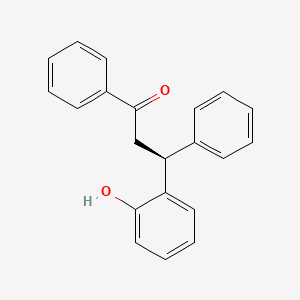

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)

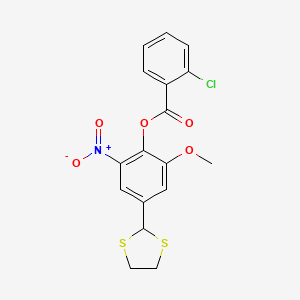

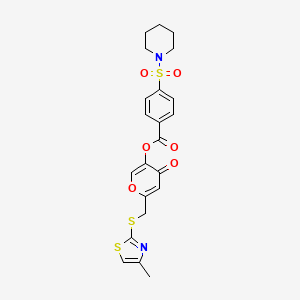

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)

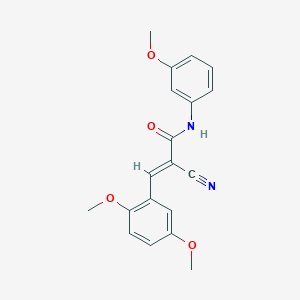

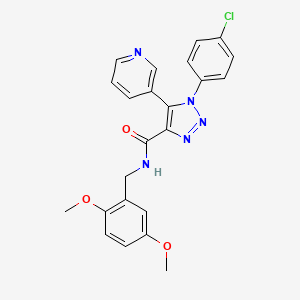

![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)